molecular formula C16H25NO4S B4426704 2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine

2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine

Cat. No.: B4426704
M. Wt: 327.4 g/mol
InChI Key: JUOAZZKDQLLNFZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine is an organic compound characterized by its complex structure, which includes a morpholine ring substituted with dimethyl, methyl, and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of morpholine followed by the introduction of the propoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme research.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(3-methylphenyl)sulfonylmorpholine
  • 2,6-Dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine
  • 2,6-Dimethyl-4-(3-methyl-4-ethoxyphenyl)sulfonylmorpholine

Uniqueness

2,6-Dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

2,6-dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-5-8-20-16-7-6-15(9-12(16)2)22(18,19)17-10-13(3)21-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOAZZKDQLLNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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